
Diflunisal
Overview
Description
Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. It selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, reducing prostaglandin synthesis while minimizing gastrointestinal (GI) toxicity compared to non-selective NSAIDs . Pharmacokinetically, this compound has a prolonged half-life (8–12 hours), enabling twice-daily dosing, and exhibits high plasma protein binding (99%) . Clinically, it is used for pain management, osteoarthritis, and off-label applications such as hereditary transthyretin amyloidosis . However, its poor aqueous solubility (0.03 mg/mL at 25°C) and photosensitivity pose formulation challenges .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diflunisal can be synthesized using various methods. One common method involves the Suzuki coupling reaction, which uses palladium catalysts. In this method, 2,4-difluorophenylboronic acid and 5-halosalicylic acid are used as raw materials. The reaction is carried out in an organic solvent under alkaline conditions, with the addition of a phase transfer catalyst . Another method involves a one-step synthesis using a palladium-diamine complex, which has been shown to yield high purity and good product yield .
Industrial Production Methods
Industrial production of this compound typically involves the Suzuki cross-coupling reaction due to its simplicity and efficiency. This method allows for high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diflunisal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts such as palladium complexes. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
Pain Management and Anti-Inflammatory Uses
Diflunisal is commonly prescribed for:
- Rheumatoid Arthritis : It helps reduce inflammation and pain associated with this autoimmune condition.
- Osteoarthritis : The drug alleviates joint pain and improves mobility.
- Dysmenorrhea : It is effective in managing menstrual pain.
Anticancer Properties
Recent studies have highlighted this compound's potential in oncology:
- Colon Cancer : Research indicates that this compound may exhibit anticancer activity, contributing to the treatment of colon cancer by inhibiting tumor growth and promoting apoptosis in cancer cells .
- Amyloid Polyneuropathy : this compound has been investigated for its efficacy in treating transthyretin amyloidosis, a condition characterized by the accumulation of amyloid proteins that can damage organs .
Neurological Applications
This compound's neuroprotective effects have garnered attention:
- Alzheimer's Disease : Studies have shown that this compound is associated with a decreased incidence of Alzheimer's disease, demonstrating neuroprotective efficacy in animal models . Its mechanism involves stabilizing proteins that are implicated in neurodegenerative processes.
- Hearing Protection : Research from Rice University indicates that this compound may block the action of prestin, a protein vital for hearing, suggesting potential applications in hearing preservation strategies .
Targeted Drug Delivery Systems
Innovative delivery methods have been developed to enhance the effectiveness of this compound:
- Nanoparticle Systems : this compound-loaded nanoparticles have been designed to deliver the drug directly to target tissues, improving therapeutic outcomes while minimizing side effects. These systems have shown promise in treating infections and reducing inflammation without gastrointestinal complications .
Table 1: Summary of Clinical Applications and Findings
Safety and Efficacy Considerations
While this compound shows promise across various applications, safety profiles must be carefully considered:
- In studies comparing this compound to tafamidis for treating transthyretin cardiac amyloidosis, this compound was found to be a less expensive alternative but with a potentially less favorable safety profile .
- Ongoing research is necessary to fully understand the long-term effects and optimal dosing strategies for new applications.
Mechanism of Action
Diflunisal exerts its effects by inhibiting the production of prostaglandins, which are hormones involved in inflammation and pain. It achieves this by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . Additionally, this compound has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators that control the levels of proteins involved in inflammation and cell growth .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Diflunisal’s biphenyl structure with fluorine substitutions distinguishes it from other salicylates. Derivatives have been synthesized to enhance solubility, stability, or therapeutic activity:
Pharmacokinetic Properties
This compound’s pharmacokinetics differ markedly from other NSAIDs due to its unique structure and metabolism:
Parameter | This compound | Aspirin | Naproxen | Suprofen |
---|---|---|---|---|
Half-life (hours) | 8–12 | 0.25–0.5 | 12–17 | 1.5–2 |
Protein Binding (%) | 99 | 50–80 | 99 | 99 |
Solubility (mg/mL) | 0.03 | 3.3 (pH 7) | 0.03 | 0.05 |
Metabolism | Glucuronidation (saturable) | Esterase hydrolysis | CYP2C9 oxidation | Glucuronidation |
Key Clinical Advantage | Longer duration, lower GI toxicity | Rapid onset | Balanced COX-1/COX-2 inhibition | Short-term analgesia |
Reference |
Biological Activity
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific conditions, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of cyclooxygenases (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins involved in inflammation and pain signaling. However, recent studies have revealed additional mechanisms that contribute to its therapeutic effects:
- Inhibition of CBP/p300 : this compound has been shown to inhibit the acetyltransferase activity of CBP/p300, proteins involved in gene expression regulation. This inhibition leads to decreased acetylation of histones and non-histone proteins, affecting cellular processes such as inflammation and tumor growth. In vitro studies demonstrated that this compound suppressed the growth of leukemia cell lines dependent on p300 activity, indicating a potential role in cancer treatment .
- Stabilization of Transthyretin : this compound has been found to stabilize transthyretin (TTR), a protein implicated in amyloidosis. By stabilizing TTR, this compound may delay the progression of related neurological symptoms in patients with hereditary transthyretin amyloidosis (ATTRv) .
1. Transthyretin Cardiac Amyloidosis (ATTR-CA)
A study involving patients with ATTR-CA indicated that treatment with this compound resulted in lower mortality rates compared to untreated controls. The median follow-up was 3.2 years, during which 40% of patients discontinued treatment due to adverse effects, primarily renal function deterioration . The findings suggest that this compound may be a viable alternative for patients who cannot access more expensive treatments like tafamidis.
Parameter | This compound Group (n=35) | Control Group (n=87) |
---|---|---|
Mortality Rate | Lower | Higher |
Treatment Discontinuation | 40% due to adverse effects | N/A |
Common Adverse Effects | Renal function decline | N/A |
2. Familial Amyloid Polyneuropathy
In a clinical trial assessing this compound's efficacy for familial amyloid polyneuropathy, patients receiving this compound showed a significant reduction in neurological impairment progression compared to placebo. The study reported improved quality of life metrics among those treated with this compound .
Outcome | This compound Group | Placebo Group |
---|---|---|
Neurological Stability | 29.7% | 9.4% |
Mean SF-36 Mental Score Change | +3.7 | -1.1 |
Case Studies
Case Study: In Vivo Tumor Reduction
In an experimental model using SCID mice inoculated with leukemia cells, this compound was administered at doses of 50 or 100 mg/kg daily. Results showed a dose-dependent reduction in tumor volume after three weeks, with significant differences observed compared to vehicle-treated controls . This highlights this compound's potential as an adjunctive therapy in cancer treatment.
Safety Profile and Considerations
While this compound shows promise in various therapeutic areas, its safety profile must be carefully considered. Common adverse effects include renal impairment and gastrointestinal issues, necessitating close monitoring during treatment . The risk-benefit ratio should be assessed on an individual basis, particularly for patients with pre-existing conditions.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying diflunisal in pharmacokinetic studies?
Methodological Answer: Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against United States Pharmacopeia (USP) Reference Standards (CAS 22494-42-4). Ensure method validation per ICH guidelines, including linearity (5–100 µg/mL), precision (RSD <2%), and recovery rates (95–105%) . For metabolite identification, pair HPLC with mass spectrometry (LC-MS) to resolve structural analogs.
Q. How does this compound’s stability vary under different experimental storage conditions?
Methodological Answer: Conduct accelerated stability studies under ICH Q1A(R2) protocols. Store this compound solutions in amber vials at 4°C (for short-term) or −80°C (long-term). Monitor degradation via pH shifts (stable at pH 6–8) and UV spectral changes. Note that photodegradation occurs under UV light >300 nm, requiring light-protected storage .
Q. What in vitro models are suitable for preliminary assessment of this compound’s anti-inflammatory activity?
Methodological Answer: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure COX-2 inhibition via prostaglandin E2 (PGE2) ELISA. Include celecoxib as a positive control. For specificity, compare IC50 values against COX-1 isoforms in human platelet microsomes .
Advanced Research Questions
Q. How can conflicting efficacy outcomes in this compound clinical trials (e.g., familial amyloid polyneuropathy vs. domino liver transplant recipients) be methodologically reconciled?
Methodological Answer: Apply sensitivity analyses such as multiple imputation (MI) and last observation carried forward (LOCF) to address differential attrition. In the 2-year randomized trial (NCT01435655), MI resolved missing data bias, showing a 16.3-point difference in neuropathy progression (NIS+7 score, p=0.001) favoring this compound. Contrastingly, in domino liver recipients, retrospective analysis revealed 71.4% neurological deterioration (p=0.0382) due to cardiovascular/renal toxicity. Reconcile findings via stratified subgroup analysis and covariate adjustment for comorbidities .
Q. What experimental strategies mitigate this compound’s off-target mitochondrial toxicity in long-term dosing?
Methodological Answer: Screen mitochondrial interference using oxidative phosphorylation (oxphos) assays (e.g., Seahorse XF Analyzer). At 10 mM, this compound inhibits Complex I/III (74%) and Complex V (100%) (Fig. 6–8). Mitigate toxicity by co-administering antioxidants (e.g., coenzyme Q10) or reducing dosage via pharmacokinetic modeling (AUC/MIC ratio optimization) .
Q. How should researchers handle missing data in longitudinal this compound trials while maintaining statistical rigor?
Methodological Answer: Use mixed-effects models for repeated measures (MMRM) to account for missing-at-random (MAR) data. In the 130-participant FAP trial, intention-to-treat analysis with MMRM showed 18.0-point NIS+7 improvement (p<0.001). For missing-not-at-random (MNAR) data, apply "worst-case scenario" imputation and validate via bootstrapping .
Q. What biomarkers are most robust for assessing this compound’s neuroprotective effects in amyloidosis models?
Methodological Answer: Prioritize composite endpoints:
- Primary: Neuropathy Impairment Score (NIS+7), validated in FAP trials (Δ=26.3 placebo vs. 8.2 this compound at 2 years).
- Secondary: Kumamoto Score (Δ=4.9 points, p=0.003) and quality-of-life (QOL) metrics (physical QOL Δ=−6.4, p<0.001). Confirm biomarker specificity via immunohistochemistry for transthyretin (TTR) stabilization in nerve biopsies .
Q. Data Presentation Guidelines
- Tables: Include raw data in appendices; highlight processed data (mean ± SD, p-values) in the main text. For example, NIS+7 responder analysis (29.7% stability with this compound vs. 9.4% placebo, RR=3.2) .
- Ethical Compliance: Disclose adverse events (e.g., renal toxicity in 5/12 patients) and justify sample size via power analysis .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPFGZXOMWLGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022932 | |
Record name | Diflunisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diflunisal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L | |
Record name | Diflunisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflunisal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22494-42-4 | |
Record name | Diflunisal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22494-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflunisal [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflunisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | diflunisal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diflunisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflunisal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUNISAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diflunisal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210-211, 210 - 221 °C | |
Record name | Diflunisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflunisal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.